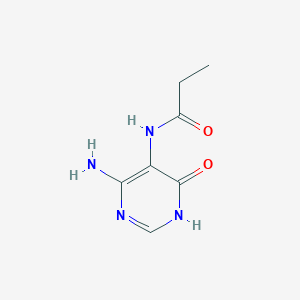
2-Chloro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction leads to the formation of the chromenone ring with the chlorine atom at the 2-position .
Industrial Production Methods: Industrial production of 2-chloro-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 2-Chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromenone ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted chromenones.
- Oxidation reactions produce quinones or other oxidized derivatives.
- Reduction reactions result in alcohols or other reduced derivatives .
科学的研究の応用
2-Chloro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-chloro-4H-chromen-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
Signal Transduction Pathways: It can modulate signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Molecular Targets: Specific molecular targets include DNA, RNA, and proteins involved in disease pathways
類似化合物との比較
2-Chloro-4H-chromen-4-one can be compared with other chromenone derivatives:
Chroman-4-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Methyl-4H-chromen-4-one: The presence of a methyl group instead of chlorine alters its chemical properties and applications.
4H-Chromen-4-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents
特性
CAS番号 |
64964-79-0 |
|---|---|
分子式 |
C9H5ClO2 |
分子量 |
180.59 g/mol |
IUPAC名 |
2-chlorochromen-4-one |
InChI |
InChI=1S/C9H5ClO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H |
InChIキー |
ZLABYUFWVJDRLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


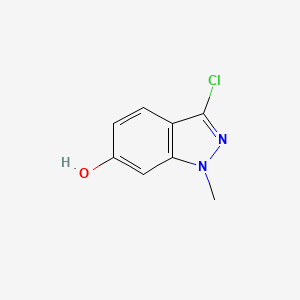
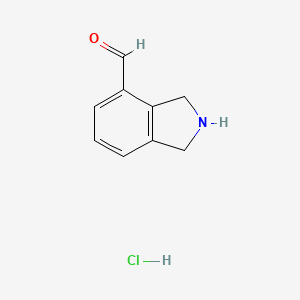

![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)


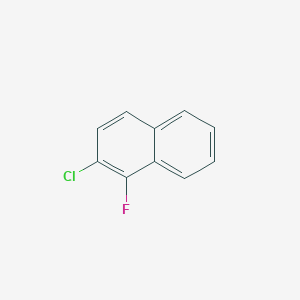

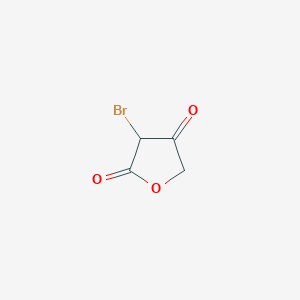
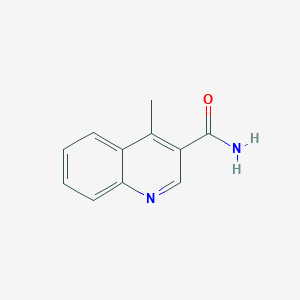
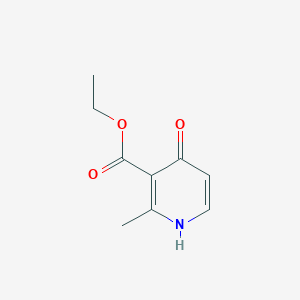
![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)
